Rebaudioside E

描述

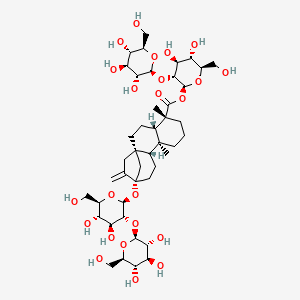

罗汉果苷 E 是甜菊糖苷的次要成分之一,甜菊糖苷是源自甜叶菊植物叶子的天然甜味剂。它于 1977 年首次被分离和鉴定。罗汉果苷 E 以其高强度甜味而闻名,大约比蔗糖甜 150-200 倍。 它也是其他甜菊糖苷(如罗汉果苷 D 和罗汉果苷 M)生物合成的前体 .

作用机制

罗汉果苷 E 主要通过与舌头上的甜味受体相互作用而发挥作用。分子靶标包括 T1R2 和 T1R3 受体,它们是 G 蛋白偶联受体家族的一部分。 罗汉果苷 E 与这些受体结合后,会激活甜味信号通路,从而产生甜味感知 .

类似化合物:

- 甜菊糖苷

- 罗汉果苷 A

- 罗汉果苷 B

- 罗汉果苷 C

- 罗汉果苷 D

- 罗汉果苷 F

- 覆盆子苷

- 甜菊醇生物苷

比较: 罗汉果苷 E 在甜度强度和口味特征之间取得了独特的平衡。虽然罗汉果苷 A 更丰富且被广泛使用,但罗汉果苷 E 提供了不同的甜味特征,苦味和余味更少。 这使其成为天然甜味剂配方中的宝贵成分 .

罗汉果苷 E 独特的糖基化模式也有助于其与其他甜菊糖苷相比的独特特性。 它能够作为下一代甜味剂(如罗汉果苷 D 和罗汉果苷 M)合成的前体,进一步突出了其在天然甜味剂领域的重要性 .

生化分析

Biochemical Properties

Rebaudioside E plays a significant role in biochemical reactions, particularly in the context of its sweetening properties. It interacts with various enzymes and proteins during its biosynthesis and metabolism. One of the key enzymes involved in the biosynthesis of this compound is UDP-glucosyltransferase UGTSL2, which catalyzes the glucosylation of stevioside to produce this compound . This enzyme specifically adds glucose molecules to the steviol backbone, enhancing its sweetness. Additionally, this compound interacts with taste receptors on the tongue, particularly the sweet taste receptor T1R2/T1R3, which is responsible for its intense sweet taste .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This hormone plays a crucial role in regulating glucose homeostasis and insulin secretion. Furthermore, this compound has been found to modulate the activity of certain genes involved in metabolic processes, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and receptors. This compound binds to the sweet taste receptor T1R2/T1R3 on the tongue, activating the receptor and triggering a signal transduction cascade that results in the perception of sweetness . Additionally, this compound can interact with bitter taste receptors, such as TAS2R4 and TRPM5, which are involved in the release of GLP-1 from enteroendocrine cells . These interactions highlight the dual role of this compound in both sweet and bitter taste signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under normal storage conditions, but it can degrade under acidic or high-temperature conditions . Long-term studies have shown that this compound maintains its sweetening properties over extended periods, making it suitable for use in various food and beverage products . Its stability and degradation can be influenced by the presence of other ingredients, such as flavorings or coloring agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is generally well-tolerated at recommended doses, with no significant adverse effects on glucose homeostasis, blood pressure, or inflammation . At higher doses, this compound may cause gastrointestinal discomfort and alterations in gut microbiota composition . These findings suggest that while this compound is safe for consumption at moderate levels, excessive intake may lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis of this compound involves the glucosylation of stevioside by UDP-glucosyltransferase UGTSL2 . This process results in the addition of glucose molecules to the steviol backbone, enhancing its sweetness. Additionally, this compound can be metabolized by gut microbiota, leading to the production of steviol, which is further metabolized and excreted .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine and transported to the liver, where it undergoes further metabolism . This compound can also interact with specific transporters and binding proteins, facilitating its distribution within the body. Studies have shown that this compound is primarily localized in the liver and kidneys, where it is metabolized and excreted .

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. This compound is primarily localized in the cytoplasm of cells, where it interacts with various enzymes and proteins involved in its metabolism . Additionally, this compound can be transported to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it undergoes further processing and modification . These subcellular localizations are essential for the proper functioning and regulation of this compound within cells.

准备方法

合成路线和反应条件: 罗汉果苷 E 可以通过酶促生物转化从甜菊糖苷合成。该过程涉及使用来自番茄的 UDP-葡萄糖基转移酶 UGTSL2 和来自马铃薯的蔗糖合酶 StSUS1。 在典型的生物转化反应中,每升 20 克甜菊糖苷在 24 小时内转化为每升 15.92 克罗汉果苷 E .

工业生产方法: 罗汉果苷 E 的工业生产通常涉及从甜叶菊叶中提取甜菊糖苷,然后进行纯化过程,例如亲水相互作用液相色谱 (HILIC)。 使用特定树脂和优化的色谱条件可以实现高纯度和高产率的罗汉果苷 E .

化学反应分析

反应类型: 罗汉果苷 E 主要经历糖基化反应。甜菊糖苷生物转化为罗汉果苷 E 涉及在甜菊醇骨架上添加葡萄糖单元。

常用试剂和条件: 酶促转化使用 UDP-葡萄糖基转移酶和蔗糖合酶作为催化剂。 反应条件通常包括控制温度和 pH 值以优化酶活性 .

主要产物: 糖基化反应的主要产物是罗汉果苷 E 本身。 进一步糖基化会导致其他甜菊糖苷(如罗汉果苷 D 和罗汉果苷 M)的形成 .

科学研究应用

罗汉果苷 E 有几个科学研究应用:

化学: 它被用作其他甜菊糖苷合成的前体。

生物学: 研究探索了它潜在的降血糖、降血压、抗炎、抗肿瘤和免疫调节特性.

医学: 其高强度甜味使其成为糖尿病和肥胖患者的宝贵非热量甜味剂。

相似化合物的比较

- Stevioside

- Rebaudioside A

- Rebaudioside B

- Rebaudioside C

- Rebaudioside D

- Rebaudioside F

- Rubusoside

- Steviolbioside

Comparison: Rebaudioside E is unique in its balance of sweetness intensity and taste profile. While rebaudioside A is more abundant and widely used, this compound offers a different sweetness profile with less bitterness and aftertaste. This makes it a valuable component in the formulation of natural sweeteners .

This compound’s distinct glycosylation pattern also contributes to its unique properties compared to other steviol glycosides. Its ability to serve as a precursor for the synthesis of next-generation sweeteners like rebaudioside D and rebaudioside M further highlights its importance in the field of natural sweeteners .

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLCWNUIHGPAJY-SFUUMPFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019861 | |

| Record name | Rebaudioside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63279-14-1 | |

| Record name | Rebaudioside E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63279-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063279141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBAUDIOSIDE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693TGS3OHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)

![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)

![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)

![1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B1447575.png)

![[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine](/img/structure/B1447583.png)

![[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1447584.png)